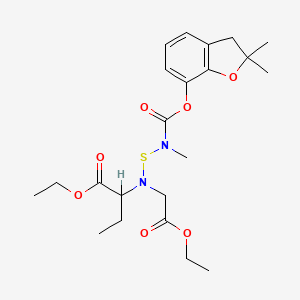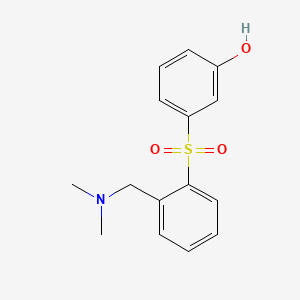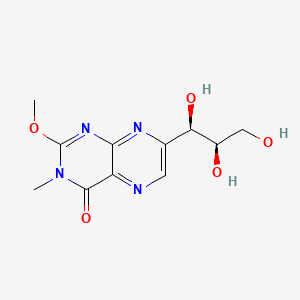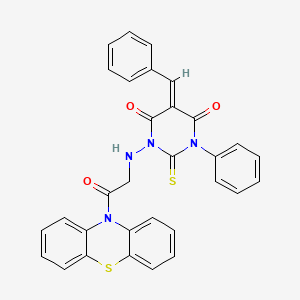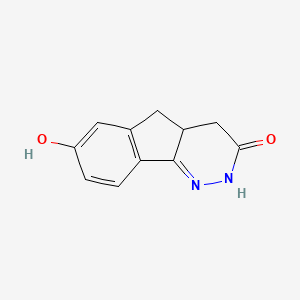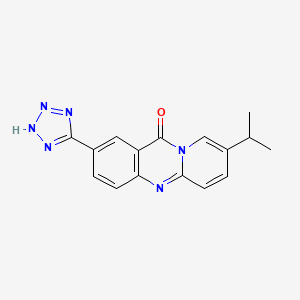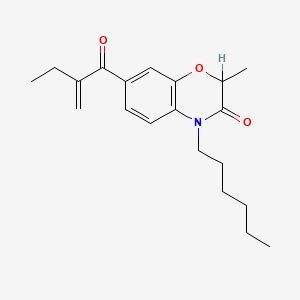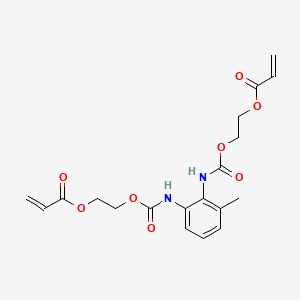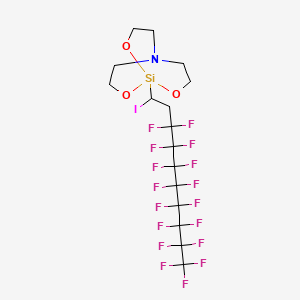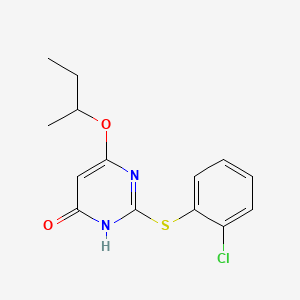
6-sec-Butoxy-2-(2-chloro-phenylsulfanyl)-3H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-sec-Butoxy-2-(2-chloro-phenylsulfanyl)-3H-pyrimidin-4-one is a synthetic organic compound that belongs to the pyrimidinone class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry. The presence of the butoxy group, chlorophenylsulfanyl moiety, and pyrimidinone core suggests potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-sec-Butoxy-2-(2-chloro-phenylsulfanyl)-3H-pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate amines with carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorophenylsulfanyl Group: This step may involve nucleophilic substitution reactions where a chlorophenylsulfanyl group is introduced to the pyrimidinone core.
Attachment of the Butoxy Group: The final step could involve the alkylation of the pyrimidinone core with a butoxy group under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrimidinone core or the chlorophenylsulfanyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the pyrimidinone core or the chlorophenylsulfanyl group.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
6-sec-Butoxy-2-(2-chloro-phenylsulfanyl)-3H-pyrimidin-4-one may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Possible therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action for 6-sec-Butoxy-2-(2-chloro-phenylsulfanyl)-3H-pyrimidin-4-one would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-(2-Chlorophenylsulfanyl)-3H-pyrimidin-4-one: Lacks the butoxy group but shares the core structure.
6-sec-Butoxy-3H-pyrimidin-4-one: Lacks the chlorophenylsulfanyl group.
2-(Phenylsulfanyl)-3H-pyrimidin-4-one: Lacks the chloro substituent on the phenyl ring.
Uniqueness
6-sec-Butoxy-2-(2-chloro-phenylsulfanyl)-3H-pyrimidin-4-one is unique due to the combination of the butoxy group, chlorophenylsulfanyl moiety, and pyrimidinone core. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
CAS番号 |
284681-68-1 |
|---|---|
分子式 |
C14H15ClN2O2S |
分子量 |
310.8 g/mol |
IUPAC名 |
4-butan-2-yloxy-2-(2-chlorophenyl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H15ClN2O2S/c1-3-9(2)19-13-8-12(18)16-14(17-13)20-11-7-5-4-6-10(11)15/h4-9H,3H2,1-2H3,(H,16,17,18) |
InChIキー |
DOFUBPSBMDJPNQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC1=CC(=O)NC(=N1)SC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


